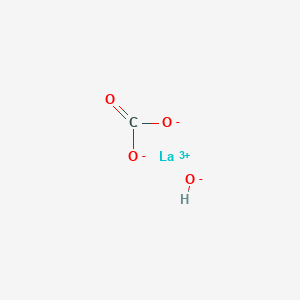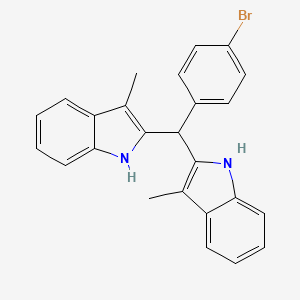![molecular formula C19H20FN3 B12575556 1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole CAS No. 195390-61-5](/img/structure/B12575556.png)
1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole is a heterocyclic compound that combines a benzimidazole core with a piperidine ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of more saturated compounds .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as omeprazole and thiabendazole share the benzimidazole core and are used in various therapeutic applications.
Uniqueness
1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole is unique due to its combination of a fluorophenyl group, piperidine ring, and benzimidazole core. This unique structure imparts specific pharmacological properties and makes it a valuable compound for research and development .
Properties
CAS No. |
195390-61-5 |
|---|---|
Molecular Formula |
C19H20FN3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-piperidin-1-ylbenzimidazole |
InChI |
InChI=1S/C19H20FN3/c20-16-10-8-15(9-11-16)14-23-18-7-3-2-6-17(18)21-19(23)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2 |
InChI Key |
IKQPGVJKPUNLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)



![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)



![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
